

In-Depth Technical Guide to 6-Bromo-2-chloro-3-methylquinoline

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Compound of Interest

Compound Name: 6-Bromo-2-chloro-3-methylquinoline

Cat. No.: B049880

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 113092-96-9

This technical guide provides a comprehensive overview of **6-Bromo-2-chloro-3-methylquinoline**, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a potential synthetic route with experimental protocols, and explores its applications as a versatile building block in the development of novel therapeutic agents.

Core Physicochemical Properties

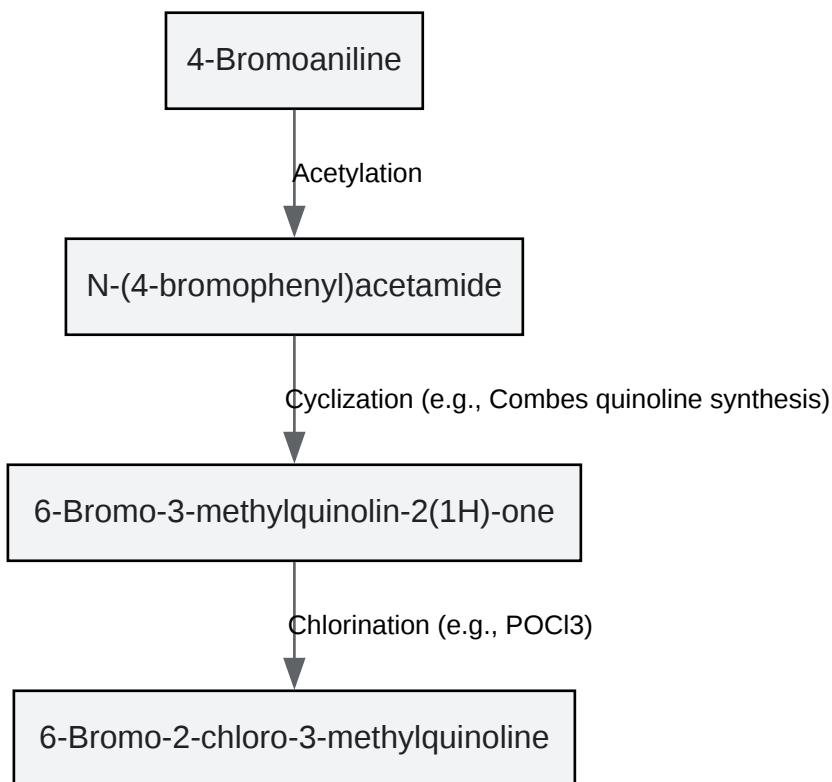
6-Bromo-2-chloro-3-methylquinoline is a solid at room temperature with a molecular formula of C₁₀H₇BrClN.^[1] Its structure features a quinoline core substituted with a bromine atom at the 6-position, a chlorine atom at the 2-position, and a methyl group at the 3-position. These substitutions create a unique electronic and steric profile, making it a valuable intermediate for further chemical modifications.

Property	Value	Reference
CAS Number	113092-96-9	[1]
Molecular Formula	C ₁₀ H ₇ BrCIN	[1]
Molecular Weight	256.53 g/mol	[2]
Melting Point	142-146 °C	[2]
Boiling Point (Predicted)	342.2 ± 37.0 °C at 760 mmHg	[2]
Density (Predicted)	1.591 ± 0.06 g/cm ³	[2]
Refractive Index (Predicted)	1.66	[2]
Storage Temperature	2-8°C	[3]

Synthesis and Experimental Protocols

The synthesis of **6-Bromo-2-chloro-3-methylquinoline** can be approached through multi-step sequences common in quinoline chemistry. While a specific, detailed experimental protocol for this exact molecule is not readily available in the public domain, a general synthetic strategy can be inferred from the preparation of analogous compounds. A plausible route involves the cyclization of a substituted aniline followed by chlorination.

Hypothetical Synthetic Pathway:



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A potential synthetic route to **6-Bromo-2-chloro-3-methylquinoline**.

General Experimental Protocol (based on analogous syntheses):

- Step 1: Acetylation of 4-Bromoaniline. 4-Bromoaniline is reacted with acetic anhydride in the presence of a suitable solvent to yield N-(4-bromophenyl)acetamide. This step serves to protect the amino group for the subsequent cyclization reaction.
- Step 2: Cyclization to form the Quinolinone Core. The resulting acetamide undergoes a cyclization reaction, such as the Combes quinoline synthesis, with a β -diketo compound (in this case, a derivative that would introduce the 3-methyl group) in the presence of a strong acid catalyst like sulfuric acid. This reaction forms the core quinolinone ring structure.
- Step 3: Chlorination of the Quinolinone. The intermediate, 6-Bromo-3-methylquinolin-2(1H)-one, is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl_3), to convert the hydroxyl group at the 2-position to a chlorine atom, yielding the final product, **6-Bromo-2-chloro-3-methylquinoline**. The reaction mixture is typically heated to

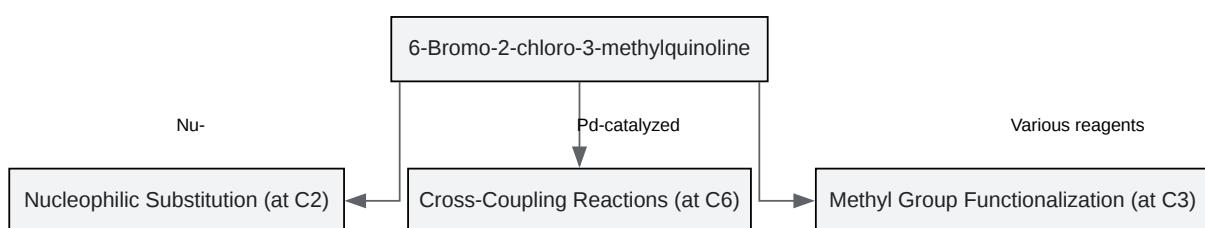
ensure complete conversion, and the product is isolated by careful quenching with ice and subsequent extraction and purification.

Reactivity and Potential for Functionalization

The chemical structure of **6-Bromo-2-chloro-3-methylquinoline** offers several sites for further functionalization, making it a versatile scaffold in synthetic chemistry.

- The Chlorine Atom at C2: The 2-chloro substituent is a key reactive site. It can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups at this position, which is a common strategy in the development of kinase inhibitors.
- The Bromine Atom at C6: The 6-bromo position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.
- The Methyl Group at C3: The methyl group can potentially be functionalized through radical reactions or by oxidation to a carboxylic acid, providing another handle for modification.

Illustrative Reactivity:



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Key reactive sites on **6-Bromo-2-chloro-3-methylquinoline**.

Applications in Drug Discovery

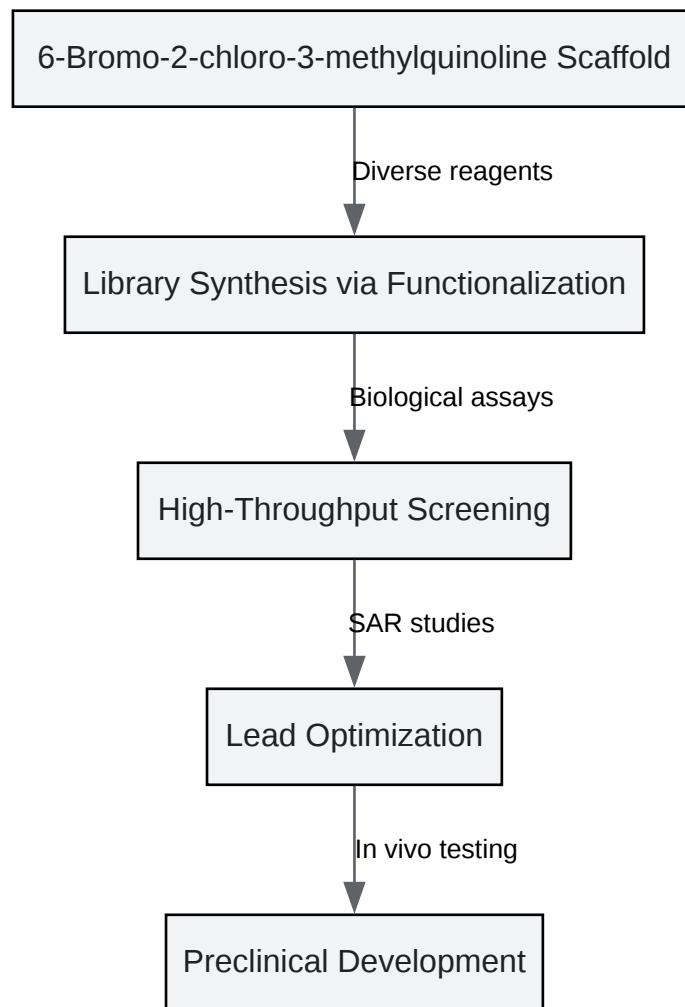
Quinoline derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting a broad range of biological activities.^[4] Halogenated quinolines, in particular, are of interest due to the ability of halogen atoms to modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, and to participate in halogen bonding with biological targets.^[4]

While specific biological activities for **6-Bromo-2-chloro-3-methylquinoline** are not extensively documented, its structural features suggest its potential as a key intermediate in the synthesis of compounds targeting various diseases. Analogues of 6-bromo-3-methylquinoline have been investigated as potential inhibitors of prostaglandin F2 α , which is associated with preterm labor.^[5]

Potential Therapeutic Areas:

- Oncology: The quinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy. The 2-chloro position is a prime site for introducing moieties that can interact with the hinge region of kinase active sites. The 6-bromo position allows for modifications that can extend into other pockets of the binding site to enhance potency and selectivity.
- Infectious Diseases: Quinolines have a long history in the treatment of infectious diseases, most notably as antimalarials. The unique substitution pattern of this compound could be exploited to develop novel anti-infective agents.
- Inflammatory Diseases: As suggested by the investigation of its analogues as prostaglandin F2 α inhibitors, this scaffold could be valuable in the development of new anti-inflammatory drugs.^[5]

Drug Development Workflow:



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